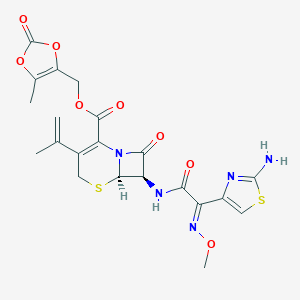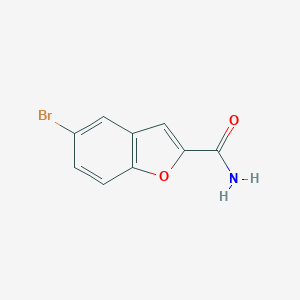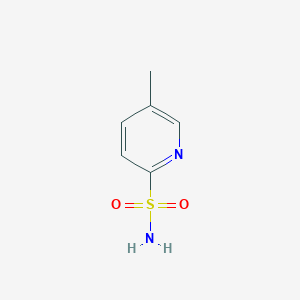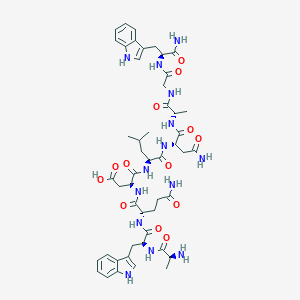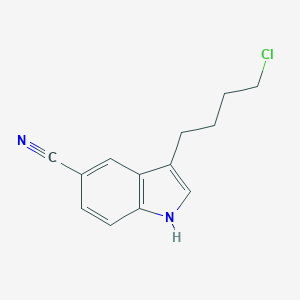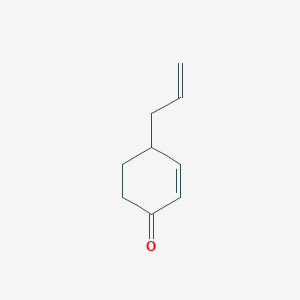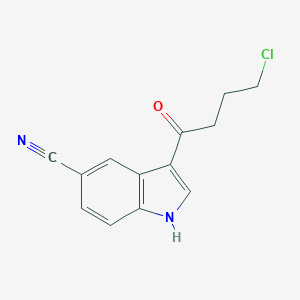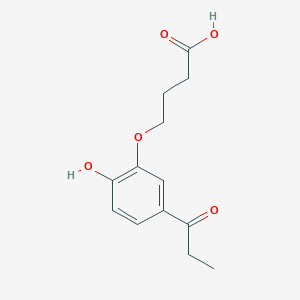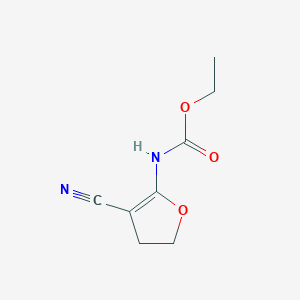
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate, also known as EDC, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a multi-step process that involves the reaction of cyanoacetamide with ethyl acetoacetate, followed by cyclization and carbamation. EDC has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
作用機序
The mechanism of action of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on neuronal activity.
生化学的および生理学的効果
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of GABAergic transmission, and the activation of nicotinic acetylcholine receptors. These effects have been shown to have implications for the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
One of the main advantages of using Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate in lab experiments is its ability to selectively target acetylcholinesterase, making it a valuable tool for studying the effects of acetylcholine on neuronal activity. However, Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate also has some limitations, including its potential toxicity and the fact that it may interact with other enzymes and neurotransmitters, leading to unintended effects.
将来の方向性
There are several future directions for research on Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate, including the development of more selective and potent inhibitors of acetylcholinesterase, the investigation of the effects of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate and its interactions with other compounds in the brain.
合成法
The synthesis of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate involves several steps, starting with the reaction of cyanoacetamide with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to cyclization using a strong acid, such as hydrochloric acid. Finally, the cyclized product is treated with phosgene to form the carbamate group, resulting in the formation of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate.
科学的研究の応用
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate has been widely used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. It has been found to be particularly useful in the fields of pharmacology and neuroscience, where it has been used to study the mechanisms of action of various drugs and neurotransmitters.
特性
CAS番号 |
133036-80-3 |
|---|---|
製品名 |
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate |
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC名 |
ethyl N-(4-cyano-2,3-dihydrofuran-5-yl)carbamate |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)10-7-6(5-9)3-4-13-7/h2-4H2,1H3,(H,10,11) |
InChIキー |
NVEUPDQDNSASIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(CCO1)C#N |
正規SMILES |
CCOC(=O)NC1=C(CCO1)C#N |
同義語 |
Carbamic acid, (3-cyano-4,5-dihydro-2-furanyl)-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




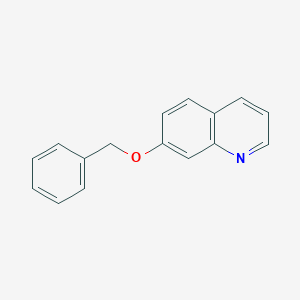
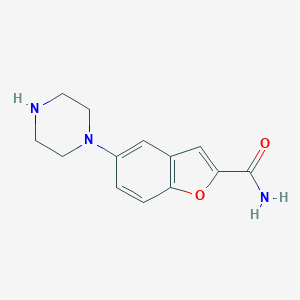
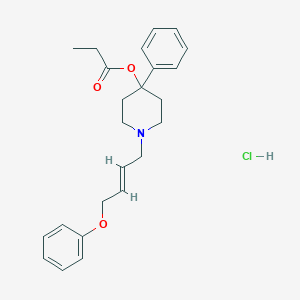
![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)
![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)
